molecular formula C10H14OS B8745933 2-Methyl-2-(phenylsulfanyl)-1-propanol CAS No. 66164-89-4

2-Methyl-2-(phenylsulfanyl)-1-propanol

Cat. No.: B8745933
CAS No.: 66164-89-4
M. Wt: 182.28 g/mol
InChI Key: YUNCOVFGMWIWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(phenylsulfanyl)-1-propanol is a sulfur-containing secondary alcohol characterized by a propanol backbone with a methyl group and a phenylsulfanyl (S-C₆H₅) substituent at the C2 position. The phenylsulfanyl group introduces unique electronic and steric properties, distinguishing it from oxygenated analogs like 2-methyl-1-phenyl-2-propanol .

Properties

CAS No.

66164-89-4

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-methyl-2-phenylsulfanylpropan-1-ol

InChI

InChI=1S/C10H14OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

YUNCOVFGMWIWSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)SC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-methyl-2-(phenylsulfanyl)-1-propanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₁₀H₁₄OS ~181.28* Phenylsulfanyl, Methyl Sulfur atom at C2; secondary alcohol
2-Methyl-1-phenyl-2-propanol C₁₀H₁₄O 150.22 Phenyl, Methyl Oxygen atom at C2; tertiary alcohol
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 4-Methylphenyl Primary alcohol; para-methyl group
Isobutanol (2-Methyl-1-propanol) C₄H₁₀O 74.12 Hydroxyl, Methyl Simple branched primary alcohol

Key Observations :

  • Sulfur vs. Oxygen: The phenylsulfanyl group in the target compound replaces the oxygen atom found in 2-methyl-1-phenyl-2-propanol, likely reducing polarity and increasing lipophilicity. This could influence solubility and biological activity .
  • Steric Effects: The tertiary alcohol configuration in 2-methyl-1-phenyl-2-propanol contrasts with the secondary alcohol in the target compound, affecting reactivity in nucleophilic substitutions .
  • Substituent Position: 1-(4-Methylphenyl)-1-propanol has a primary alcohol and a para-methyl group, making it less sterically hindered than the sulfur-containing analog .

Functional and Application Comparisons

Reactivity and Stability
  • This compound: The sulfur atom may enhance stability against oxidation compared to oxygen analogs but could participate in thiol-disulfide exchange reactions under specific conditions.
Physical Properties
  • Boiling Points and Solubility: Isobutanol, a simple branched alcohol, has a boiling point of 108°C and high water solubility due to its small size. In contrast, the bulky phenyl groups in 2-methyl-1-phenyl-2-propanol and the target compound likely reduce water solubility .

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